molecular formula C12H14BrN B2384652 6'-bromo-3',4'-dihydro-2'H-spiro[cyclobutane-1,1'-isoquinoline] CAS No. 1823932-58-6

6'-bromo-3',4'-dihydro-2'H-spiro[cyclobutane-1,1'-isoquinoline]

Cat. No.: B2384652
CAS No.: 1823932-58-6
M. Wt: 252.155
InChI Key: QBWMQUYLTKTLQK-UHFFFAOYSA-N
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Description

6’-Bromo-3’,4’-dihydro-2’H-spiro[cyclobutane-1,1’-isoquinoline] is a complex organic compound characterized by its unique spirocyclic structure. This compound features a bromine atom at the 6’ position and a cyclobutane ring fused to an isoquinoline moiety. The spiro configuration imparts distinct chemical properties, making it a subject of interest in various fields of scientific research .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6’-bromo-3’,4’-dihydro-2’H-spiro[cyclobutane-1,1’-isoquinoline] typically involves multi-step organic reactions. One common method includes the cyclization of a suitable precursor under controlled conditions. For instance, a precursor containing a bromine atom and a cyclobutane ring can be subjected to cyclization reactions using catalysts such as palladium or nickel complexes . The reaction conditions often require specific temperatures and solvents to achieve the desired spirocyclic structure.

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to optimize the production process. These methods allow for precise control over reaction parameters, reducing the risk of side reactions and improving overall efficiency .

Chemical Reactions Analysis

Types of Reactions

6’-Bromo-3’,4’-dihydro-2’H-spiro[cyclobutane-1,1’-isoquinoline] undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxo derivatives.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the compound into its reduced forms.

Common Reagents and Conditions

Major Products

The major products formed from these reactions include oxo derivatives, reduced forms of the compound, and various substituted derivatives depending on the reagents used .

Scientific Research Applications

6’-Bromo-3’,4’-dihydro-2’H-spiro[cyclobutane-1,1’-isoquinoline] has diverse applications in scientific research:

Mechanism of Action

The mechanism by which 6’-bromo-3’,4’-dihydro-2’H-spiro[cyclobutane-1,1’-isoquinoline] exerts its effects involves interactions with specific molecular targets. The bromine atom and spirocyclic structure allow the compound to bind to various enzymes and receptors, modulating their activity. This interaction can lead to changes in cellular pathways, influencing biological processes such as cell proliferation and apoptosis .

Comparison with Similar Compounds

Similar Compounds

  • 6’-Bromo-8’-fluoro-3’,4’-dihydro-1’H-spiro[cyclobutane-1,1’-isoquinoline]
  • 6’-Bromo-3’,4’-dihydro-2’H-spiro[cyclobutane-1,1’-isoquinoline] hydrochloride

Uniqueness

Compared to similar compounds, 6’-bromo-3’,4’-dihydro-2’H-spiro[cyclobutane-1,1’-isoquinoline] stands out due to its specific bromine substitution and spirocyclic configuration. These features confer unique chemical reactivity and biological activity, making it a valuable compound for various research applications .

Properties

IUPAC Name

6-bromospiro[3,4-dihydro-2H-isoquinoline-1,1'-cyclobutane]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14BrN/c13-10-2-3-11-9(8-10)4-7-14-12(11)5-1-6-12/h2-3,8,14H,1,4-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBWMQUYLTKTLQK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(C1)C3=C(CCN2)C=C(C=C3)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14BrN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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